molecular formula C7H3ClFN3O2 B8144760 7-Chloro-8-fluoropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione

7-Chloro-8-fluoropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B8144760
M. Wt: 215.57 g/mol
InChI Key: UQERDTKJRJNCHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-8-fluoropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C7H3ClFN3O2 and its molecular weight is 215.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Chloro-8-fluoropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-8-fluoropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Regioselective Amination of Condensed Pyrimidines : It's used for regioselective amination of condensed pyrimidines in position 2, as demonstrated by Gulevskaya et al. (1994) in their study on pyrimidines (Gulevskaya, Pozharskii, Shorshnev, & Zheltushkina, 1994).

  • Study of Ring-Chlorinated Pyrimidines : Gershon, Grefig, and Scala (1983) highlighted its use in studying ring-chlorinated pyrimidines (Gershon, Grefig, & Scala, 1983).

  • Synthesizing 7-Alkyl-1,3,6-trimethylpyrrolo(2,3-d)pyrimidines : Ishikawa et al. (1992) utilized it in synthesizing 7-Alkyl-1,3,6-trimethylpyrrolo(2,3-d)pyrimidines (Ishikawa et al., 1992).

  • Drug Discovery : Jatczak et al. (2014) noted its potential in drug discovery due to its structural diversity and biopharmaceutical properties (Jatczak et al., 2014).

  • Inhibitor of Urease Activity : Rauf et al. (2010) identified it as a potent inhibitor of urease activity (Rauf et al., 2010).

  • Study of Orbital Interactions in Complex Molecules : Ashraf et al. (2019) used its derivatives to study interactions and charge transfer among different orbitals in complex molecules (Ashraf et al., 2019).

  • Scaffold for Biologically Active Compounds : Rosen, German, and Kerns (2009) described its core structure as a scaffold for a family of biologically active compounds (Rosen, German, & Kerns, 2009).

  • Drug Development Scaffolds : Ma, Gao, and Sun (2021) found that pyridopyrimidine-2,4(1H,3H)-diones and pyrido[4,3–d]pyrimidine-2,4,5(1H,3H,6H)-triones are valuable scaffolds for drug development (Ma, Gao, & Sun, 2021).

  • Herbicidal Activity : Wang et al. (2017) discussed its use in synthesizing hybrids with improved herbicidal activities (Wang et al., 2017).

  • DNA Sequencing : Shin and Tor (2011) mentioned its role in synthesizing bifacial nucleosides for DNA sequencing (Shin & Tor, 2011).

  • Synthesis of Polyfluorinated Ethers : Gupta, Kirchmeier, and Shreeve (2000) explored its use in synthesizing polyfluorinated ethers (Gupta, Kirchmeier, & Shreeve, 2000).

  • Synthesis of Thieno[2,3-d]pyrimidines : Hirota et al. (1990) utilized it in the synthesis of substituted thieno[2,3-d]pyrimidines (Hirota, Shirahashi, Senda, & Yogo, 1990).

  • Structural Analysis in Crystallography : Trilleras et al. (2009) used it to study molecular and crystal structures (Trilleras, Quiroga, Cobo, Hursthouse, & Glidewell, 2009).

  • Preparation of Pyrido[3,4-d]pyrimidine Ring Systems : Noguchi, Sakamoto, Nagata, and Kajigaeshi (1988) used it in the one-step preparation of pyrido[3,4-d]pyrimidine ring systems (Noguchi, Sakamoto, Nagata, & Kajigaeshi, 1988).

  • Microwave Irradiation in Synthesis : Gao et al. (2004) showed its application in microwave-assisted synthesis (Gao, Tu, Li, Zhang, Zhu, Fang, & Shi, 2004).

properties

IUPAC Name

7-chloro-8-fluoro-1H-pyrido[4,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFN3O2/c8-5-3(9)4-2(1-10-5)6(13)12-7(14)11-4/h1H,(H2,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQERDTKJRJNCHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=N1)Cl)F)NC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-8-fluoropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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